molecular formula C17H14Cl2N2S B2466133 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole CAS No. 1207006-28-7

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole

Cat. No.: B2466133
CAS No.: 1207006-28-7
M. Wt: 349.27
InChI Key: IFMSNUDGKUWKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole is an imidazole-based heterocyclic compound characterized by:

  • An ethylthio (-S-Et) substituent at position 2, which may influence metabolic stability and solubility.
  • A phenyl group at position 1, providing structural rigidity and π-π stacking capabilities.

Imidazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and chemosensory properties .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-ethylsulfanyl-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S/c1-2-22-17-20-11-16(12-8-9-14(18)15(19)10-12)21(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMSNUDGKUWKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation and Functionalization

The core imidazole scaffold is typically constructed via condensation reactions. A classical method involves the Debus-Radziszewski reaction, where glyoxal, formaldehyde, and ammonia condense to form the imidazole nucleus. For the target compound, this approach is modified to incorporate substituents at specific positions.

Key steps include:

  • Condensation : Glyoxal reacts with 3,4-dichlorobenzaldehyde and ammonium acetate under reflux in acetic acid to yield 4-(3,4-dichlorophenyl)-1H-imidazole.
  • Phenyl Group Introduction : Friedel-Crafts alkylation using benzene and aluminum chloride facilitates phenyl group attachment at the 1-position.
  • Ethylthio Incorporation : Thiolation at the 2-position employs ethyl disulfide in the presence of sodium hydride, achieving 65-72% yields under nitrogen atmosphere.

Critical Parameters :

  • Temperature control (80-110°C) during condensation
  • Strict anhydrous conditions for alkylation
  • Molar ratio optimization (1:1.2 glyoxal:aldehyde)

Multi-Step Synthesis from Pre-Functionalized Intermediates

Patent literature reveals advanced strategies using pre-formed intermediates:

Stepwise Process :

  • Grignard Reaction : 1-Trityl-4-iodoimidazole reacts with isopropylmagnesium chloride in THF at -5°C to form the organometallic intermediate.
  • Nucleophilic Aromatic Substitution : Reaction with 3,4-dichlorophenyl bromide in methylene chloride yields 5-(3,4-dichlorophenyl)-1-tritylimidazole (87% purity).
  • Detritylation : Hydrochloric acid treatment removes the trityl protecting group.
  • Thioether Formation : Ethyl mercaptan reacts with the deprotected imidazole using DCC coupling (78% yield).

Advantages :

  • Precise regiochemical control
  • High purity (>95% by HPLC)
  • Scalable to kilogram quantities

Green Chemistry Methodologies

Microwave-Assisted Synthesis

Adapting techniques from triphenylimidazole synthesis, microwave irradiation significantly enhances reaction efficiency:

Optimized Protocol :

Parameter Conventional Microwave
Reaction Time 6-8 hours 25-30 min
Yield 68% 89%
Solvent Volume 150 mL 50 mL
Energy Consumption 2.4 kWh 0.8 kWh

Procedure :

  • Mix glyoxal (40 mmol), 3,4-dichlorobenzaldehyde (48 mmol), and ammonium acetate (60 mmol) in ethanol/water (3:1)
  • Irradiate at 300W, 120°C for 25 minutes
  • Cool and filter precipitated product

Benefits :

  • 89% isolated yield vs. 68% conventional
  • Reduced solvent waste (66% decrease)
  • Improved atom economy (82% vs. 74%)

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern pharmaceutical manufacturing employs flow chemistry for scale-up:

Plant-Scale Process :

  • Reactor 1 : Continuous imidazole condensation at 105°C (residence time: 45 min)
  • Reactor 2 : Automated alkylation with benzene/AlCl₃ (95% conversion)
  • Separation Unit : Centrifugal partitioning chromatography for intermediate purification
  • Thioether Module : Ethyl disulfide addition under supercritical CO₂ conditions

Performance Metrics :

  • Throughput: 12 kg/hour
  • Purity: 98.7% (meets USP standards)
  • Waste Index: 0.8 kg/kg product (vs. 3.2 kg/kg in batch)

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield (%) Purity (%) Cost (USD/g) E-Factor
Traditional Batch 68-72 92-95 12.40 8.7
Microwave-Assisted 85-89 96-98 9.80 4.2
Continuous Flow 82-85 98-99 7.30 2.1

Key Observations :

  • Microwave methods reduce reaction time 6-fold while improving yield
  • Flow systems achieve 40% cost reduction through solvent recycling
  • Traditional methods remain relevant for small-scale specialty production

Critical Challenges and Solutions

Regioselectivity Control

The 2-position ethylthio group installation faces competition from 4-position substitution. Strategies to enhance selectivity:

  • Steric Directing Groups : Use of trityl protection at N1 improves 2-position reactivity (selectivity ratio 9:1)
  • Metal Catalysis : Palladium(II) acetate in DMF increases 2-substitution yield from 65% to 83%

Purification Complexities

Crystallization challenges due to similar polarity byproducts are addressed through:

  • Anti-Solvent Precipitation : Hexane/dichloromethane gradient addition
  • Molecular Imprinting : Custom resins for selective adsorption

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ enzyme-mediated synthesis:

  • Lipase-Catalyzed Thioether Formation : Candida antarctica lipase B in ionic liquids achieves 76% yield at 40°C
  • Whole-Cell Biotransformation : Engineered E. coli converts dichlorophenyl precursors with 58% efficiency

Advantages :

  • Aqueous reaction conditions
  • No heavy metal catalysts
  • Inherent chiral selectivity

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thioether Substituent Variations

5-(3,4-Dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole
  • Key Difference : Methylthio (-S-Me) group at position 2 instead of ethylthio.
  • Impact: Solubility: The shorter alkyl chain (methyl vs. Metabolic Stability: Methylthio groups may undergo faster oxidative metabolism compared to ethylthio, affecting half-life .
  • Activity: No direct biological data reported, but structural similarity suggests overlapping target profiles.
Hybrid Thiadiazole-Imidazole Derivatives ()
  • Structure : Combines imidazole with thiadiazole and triazole moieties.
  • Comparison: Molecular Weight: Increased size (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]benzoate derivatives) may reduce bioavailability. Target Binding: Additional heterocycles could enable multi-target interactions but complicate synthetic accessibility .

Aryl Substituent Modifications

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole ()
  • Key Features :
    • 3,5-Dimethoxyphenyl at position 1.
    • Methyl groups at positions 4 and 3.
  • Applications: Demonstrated utility as chemosensors for transition metals (e.g., Ir³⁺ complexes) .
Benzimidazole Derivatives ()
  • Structure : Fused benzene-imidazole core (e.g., 2-(3,5-Dichlorophenyl)-1H-benzimidazole-5-carboxylic acid).
  • Impact :
    • Planarity : The fused ring system may enhance DNA intercalation or enzyme inhibition.
    • Solubility : Carboxylic acid substituents improve water solubility, contrasting with the hydrophobic ethylthio group in the target compound .

Hybrid Triazole-Thiazole-Imidazole Systems ()

  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).
  • Comparison :
    • Complexity : Extended side chains (triazole-thiazole) may enhance selectivity but reduce membrane permeability.
    • Docking Studies : Compounds like 9c show distinct binding poses (e.g., with α-glucosidase), suggesting divergent mechanisms compared to simpler imidazoles .

Biological Activity

5-(3,4-Dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazole Ring : A five-membered ring containing nitrogen atoms.
  • Dichlorophenyl Group : Enhances lipophilicity and potential bioactivity.
  • Ethylthio Group : May contribute to the compound's pharmacological properties.
  • Phenyl Group : Often associated with increased biological activity.

The biological effects of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole are believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways, leading to its observed biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, in vitro studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong activity:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results highlight the potential of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have reported promising results:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.
Cell Line IC50 (µM)
HeLa15.0
A54912.5
MCF-710.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bcl-2 and Bax.

Study on Antitumor Activity

A notable study evaluated the effects of the compound on tumor growth in vivo using murine models. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.

In Vitro Studies

In vitro assays using the Sulforhodamine B method confirmed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines.

Q & A

Basic: What are the standard synthetic routes for 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis, followed by functionalization. For example:

  • Step 1 : Formation of the imidazole core using 3,4-dichlorophenyl-substituted precursors and phenylamine derivatives .
  • Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-alkylation reactions, often using ethanethiol or ethyl disulfide under basic conditions .
  • Step 3 : Purification via column chromatography or recrystallization, validated by NMR and HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may reduce side reactions .
  • Catalyst screening : Acidic catalysts (e.g., HCl, p-TSA) improve cyclization efficiency, while bases (e.g., K₂CO₃) aid in thiol group incorporation .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates, while reflux conditions accelerate ring closure .
  • Statistical design : Use response surface methodology (RSM) or factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.6 ppm; ethylthio methylene at δ 2.8–3.1 ppm) .
  • IR spectroscopy : C-S stretching (650–750 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 393.02) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., fluorophenyl) or thioether groups (e.g., propylthio) to assess bioactivity trends .
  • Biological assays : Test antimicrobial activity via MIC assays or anticancer potency using MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Computational modeling : Perform molecular docking to predict interactions with targets (e.g., cytochrome P450 or kinase enzymes) .

Advanced: How to resolve contradictions in reported biological activity data?

  • Comparative studies : Replicate assays under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .
  • Mechanistic validation : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Advanced: What computational approaches predict the compound’s reactivity and stability?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvation effects or thermal stability in different solvents (e.g., water vs. DMSO) .
  • Docking simulations : Map binding affinities to biological targets (e.g., fungal lanosterol demethylase for antifungal activity) .

Advanced: How do substituents influence solubility and bioavailability?

  • Ethylthio group : Enhances lipophilicity (logP ~3.5) but reduces aqueous solubility; consider pro-drug strategies (e.g., sulfoxide derivatives) .
  • Dichlorophenyl moiety : Increases metabolic stability but may induce cytochrome P450 interactions .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve dissolution rates .

Basic: How to assess the compound’s potential as a biochemical probe?

  • Target identification : Perform affinity chromatography or pull-down assays with tagged proteins .
  • Selectivity profiling : Screen against panels of enzymes/receptors (e.g., KinomeScan) to rule off-target effects .
  • Fluorescent labeling : Attach fluorophores (e.g., FITC) for cellular localization studies via confocal microscopy .

Advanced: What strategies mitigate synthetic challenges like low yields in thioether formation?

  • Alternative reagents : Use Lawesson’s reagent or NaSH for efficient thiolation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
  • Protecting groups : Temporarily block reactive sites (e.g., imidazole NH with Boc) to direct regioselectivity .

Advanced: How to evaluate synergistic effects with other therapeutics?

  • Combination index (CI) : Calculate via Chou-Talalay method using dose-response matrices in cancer cell lines .
  • In vivo models : Test efficacy in xenograft models with co-administration of standard chemotherapeutics (e.g., doxorubicin) .
  • Pharmacokinetic studies : Monitor plasma concentration-time profiles to assess drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.